molecular formula C16H10F3N3O2 B2456772 N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide CAS No. 830352-53-9

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide

Cat. No.: B2456772
CAS No.: 830352-53-9
M. Wt: 333.27
InChI Key: MFHDXYOVGYHQMG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of the trifluoromethoxy group imparts significant lipophilicity, making it a valuable component in the design of various inhibitors and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with quinoxaline-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is involved in various biological processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
  • 2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide
  • 3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Uniqueness

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline core and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHDXYOVGYHQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326700
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

830352-53-9
Record name N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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